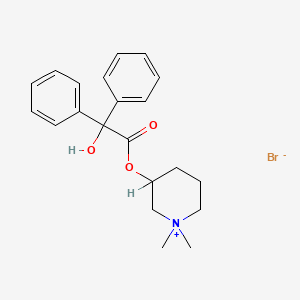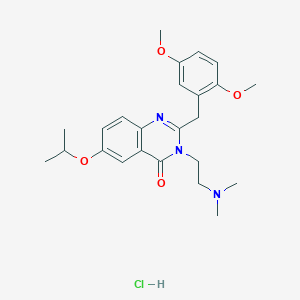
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride
Overview
Description
MCI 176 is a quinazolinone calcium antagonist, known for its role as a calcium channel blocker. It has been studied for its effects on coronary blood flow and its potential to improve perfusion in ischemic areas . This compound is particularly noted for its vasodilating effects on large conductive coronary arteries and resistive arterioles .
Preparation Methods
The synthesis of MCI 176 involves the preparation of quinazolinone derivatives. The specific synthetic routes and reaction conditions for MCI 176 are not widely detailed in public literature. general methods for synthesizing quinazolinone derivatives typically involve the condensation of anthranilic acid with formamide or its derivatives, followed by cyclization reactions . Industrial production methods would likely involve optimization of these reactions for scale, including considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
MCI 176, as a calcium channel blocker, primarily interacts with calcium ions. It undergoes competitive inhibition of calcium-induced contractions in coronary arteries . The major reactions it undergoes include:
Oxidation and Reduction: These reactions are less common for MCI 176 due to its stable quinazolinone structure.
Substitution Reactions: MCI 176 can undergo substitution reactions, particularly involving its functional groups.
Complexation Reactions: It can form complexes with metal ions, particularly calcium ions, which is central to its function as a calcium channel blocker.
Scientific Research Applications
MCI 176 has been extensively studied for its cardiovascular effects. Its primary application is in the field of cardiovascular research, where it is used to study coronary blood flow and ischemia In biology and medicine, MCI 176 is used to understand the mechanisms of calcium channel blockers and their effects on coronary arteries .
Mechanism of Action
MCI 176 exerts its effects by blocking calcium channels in the coronary arteries. This leads to an increase in coronary blood flow and a decrease in the resistance of resistive arterioles . The molecular targets of MCI 176 are the calcium channels in the coronary arteries, and its pathway involves the inhibition of calcium-induced contractions . This results in vasodilation and improved perfusion in ischemic areas .
Comparison with Similar Compounds
MCI 176 is compared with other calcium channel blockers such as diltiazem and nifedipine. While all three compounds inhibit calcium-induced contractions, MCI 176 has the highest selectivity for large conductive vessels . The duration of action of MCI 176 is intermediate between diltiazem and nifedipine . Similar compounds include:
Diltiazem: Another calcium channel blocker with a longer duration of action.
Nifedipine: A calcium channel blocker with higher potency but lower selectivity for large conductive vessels.
Properties
CAS No. |
103315-31-7 |
|---|---|
Molecular Formula |
C24H31N3O4 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)ethyl]-6-propan-2-yloxyquinazolin-4-one |
InChI |
InChI=1S/C24H31N3O4/c1-16(2)31-19-7-9-21-20(15-19)24(28)27(12-11-26(3)4)23(25-21)14-17-13-18(29-5)8-10-22(17)30-6/h7-10,13,15-16H,11-12,14H2,1-6H3 |
InChI Key |
WMLHIIMHGSNIAL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC.Cl |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
103315-31-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2,5-dimethoxyphenylmethyl)-3-(2-dimethylaminoethyl)-6-isopropoxy-4-(3H)-quinazolinone HCl MCI 176 MCI-176 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


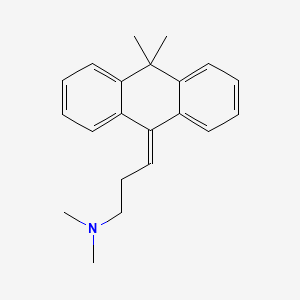
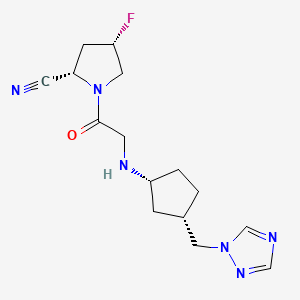
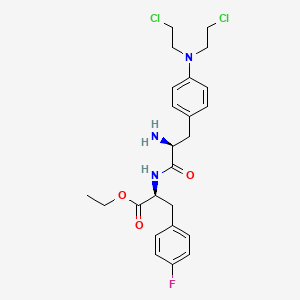
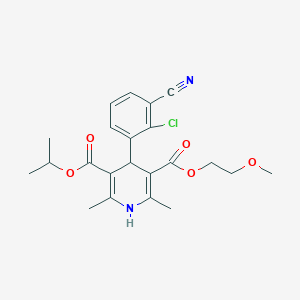
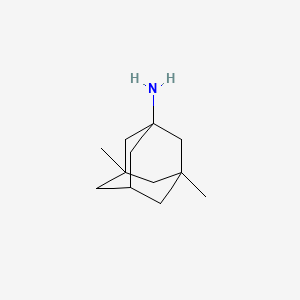
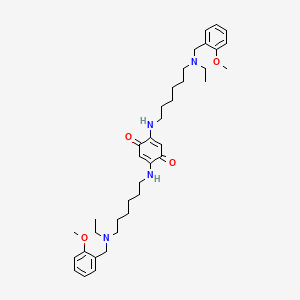

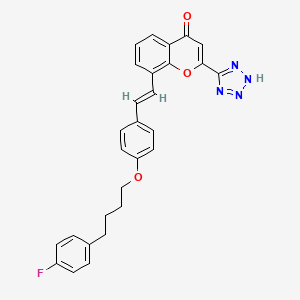
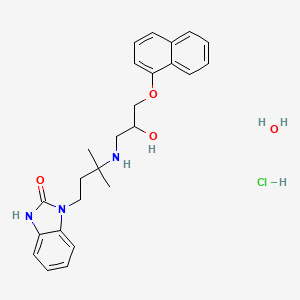

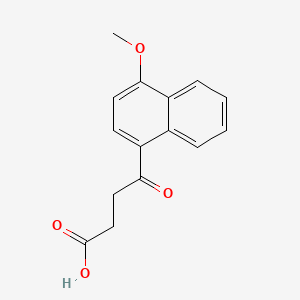
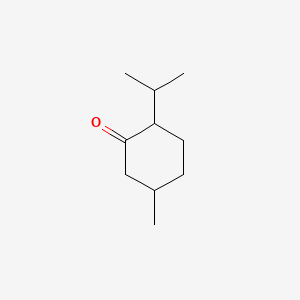
![Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1676206.png)
